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Infigratinib at a Glance

The table below summarizes the core identity and target profile of Infigratinib established through its

discovery and development [1] [2].

Property Description

Generic Name Infigratinib [2]

Drug Type Small Molecule [2]

Primary Target Fibroblast Growth Factor Receptor (FGFR) family [1] [2]

Mechanism of
Action

Selective, ATP-competitive pan-FGFR kinase inhibitor [1] [2]

Key Indication Previously treated, unresectable locally advanced or metastatic
cholangiocarcinoma with FGFR2 fusions or rearrangements [1] [2]

Clinical Activity and Comparative Efficacy

Clinical trials have established the efficacy of FGFR inhibitors in cholangiocarcinoma. The following table

compares the reported activity of the three main FDA-approved FGFR inhibitors [1].
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FGFR Inhibitor Objective Response Rate (ORR) Median Overall Survival (mOS)

Infigratinib 23.1% 3.8 months

Futibatinib 35.8% 21.1 months

Pemigatinib 35.5% 21.1 months

> Note on Comparative Data: The provided survival data for Infigratinib appears anomalously low. It is

crucial to consult the primary clinical trial literature for verified and comprehensive efficacy and safety

profiles.

The Rationale Behind Infigratinib's SAR and Dual
Inhibitor Design

While the exact structural features of Infigratinib are not detailed in the search results, recent research sheds

light on the strategic thinking behind targeting FGFR, which is central to its SAR.

Synergistic Targeting: Recent studies explore the rational design of dual inhibitors that target both
FGFR and other proteins, such as SHP2 (a phosphatase involved in the RAS-RAF-ERK signaling

pathway). Co-treatment with an FGFR inhibitor (like Infigratinib) and an SHP2 inhibitor has shown
pronounced synergistic effects in inhibiting cancer cell proliferation. This synergy provides a strong

rationale for developing single molecules that can inhibit both targets simultaneously [3].
Structure-Based Drug Design: The discovery of potent SHP2/FGFR dual inhibitors, as mentioned in

one study, relied on a structure-based drug design strategy. This implies that researchers used the
3D structures of the target proteins to guide the optimization of the inhibitor's chemical structure,

which is a core principle of SAR studies [3].

The diagram below illustrates this synergistic signaling pathway and the logic behind dual inhibition.
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Synergistic FGFR-SHP2 Signaling: Dual inhibitors block key nodes in the oncogenic pathway. [3]

A Guide for Further SAR Research

Given the limited explicit SAR data in the search results, here are some methodologies and steps you can

take to conduct a deeper analysis.

Key SAR Analysis Methodologies: Modern SAR analysis often involves sophisticated computational

techniques [4] [5].

Matched Molecular Pairs (MMPs): Identifies pairs of compounds that differ only by a single,

well-defined structural transformation. Analyzing these pairs helps quantify the effect of that
specific change on biological activity and other properties [6].

R-Group Deconvolution: Systematically breaks down a common core structure and analyzes
the contributions of different substituents at various positions. This is often visualized in SAR

tables that help experts identify relationships [7] [6].
Structure-Based Drug Design: Uses the 3D structure of the protein target (often from X-ray

crystallography) to understand and optimize ligand binding. This is a highly informative method
for detailed SAR exploration [4] [3] [5].

Suggested Research Workflow: To build a complete SAR profile for Infigratinib, you could follow

this workflow, which integrates several of the mentioned methodologies.
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Proposed Workflow for In-Depth SAR Analysis
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A systematic workflow for building a comprehensive SAR profile. [4] [5] [6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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